molecular formula C33H30N2O3S B11663894 Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate

Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B11663894
M. Wt: 534.7 g/mol
InChI Key: KBBKDVNSINGPOX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{2-[4-(2-methylpropyl)phenyl]quinoline-4-amido}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{2-[4-(2-methylpropyl)phenyl]quinoline-4-amido}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other substituents. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones to form the quinoline core.

    Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{2-[4-(2-methylpropyl)phenyl]quinoline-4-amido}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiophene compounds.

Scientific Research Applications

Methyl 5-methyl-2-{2-[4-(2-methylpropyl)phenyl]quinoline-4-amido}-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{2-[4-(2-methylpropyl)phenyl]quinoline-4-amido}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function

Properties

Molecular Formula

C33H30N2O3S

Molecular Weight

534.7 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C33H30N2O3S/c1-20(2)18-22-14-16-23(17-15-22)28-19-26(25-12-8-9-13-27(25)34-28)31(36)35-32-30(33(37)38-4)29(21(3)39-32)24-10-6-5-7-11-24/h5-17,19-20H,18H2,1-4H3,(H,35,36)

InChI Key

KBBKDVNSINGPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC(C)C)C(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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